2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound is a benzothiazole-derived acetamide featuring a 1,2-benzothiazol-3(2H)-one core modified with a sulfone group (1,1-dioxido) at the sulfur atom. The acetamide nitrogen is conjugated to a (2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene moiety, introducing a planar, conjugated system that may influence electronic properties and biological interactions.
The benzothiazole sulfone group enhances electron-withdrawing characteristics, which may stabilize the molecule against metabolic degradation compared to non-sulfonated analogs.
Properties
Molecular Formula |
C17H12N4O4S2 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H12N4O4S2/c22-15(20-17-19-13(10-26-17)11-4-3-7-18-8-11)9-21-16(23)12-5-1-2-6-14(12)27(21,24)25/h1-8,10H,9H2,(H,19,20,22) |
InChI Key |
FUCWZTASCWBPBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiazole Core
The 1,2-benzothiazole-3-one scaffold is typically constructed via condensation or cyclization reactions. A widely adopted approach involves the reaction of 2-aminobenzenethiol with carbonyl-containing reagents under acidic or oxidative conditions . For example, 2-aminobenzenethiol can react with chloroacetyl chloride in glacial acetic acid to form the benzothiazole ring through intramolecular cyclization .
Key Reaction Parameters
| Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminobenzenethiol + Chloroacetyl chloride | Glacial acetic acid, 0–5°C, 4 h | 78–82 | |
| 2-Aminobenzenethiol + CO₂ | [Bmim]Br ionic liquid, 100°C, 12 h | 65 |
The use of ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) for CO₂ fixation provides a greener alternative but with moderate yields . Subsequent oxidation of the benzothiazole sulfur atom to the sulfone group (1,1-dioxido moiety) is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C .
Formation of the Thiazole Ring
The 4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene fragment is synthesized via a Hantzsch thiazole synthesis. This involves the reaction of thiourea derivatives with α-halo carbonyl compounds. For instance, pyridin-3-ylcarbonyl chloride reacts with thiosemicarbazide in ethanol under reflux to form the thiazole ring .
Optimized Protocol
-
Thiourea derivative (10 mmol) and ethyl bromopyruvate (12 mmol) are refluxed in ethanol for 8 h.
-
The intermediate is treated with pyridin-3-amine in the presence of K₂CO₃ to introduce the pyridinyl group .
-
The product is isolated via column chromatography (silica gel, ethyl acetate/hexane = 1:3), yielding 70–75% .
Suzuki–Miyaura Cross-Coupling for Aryl Integration
Palladium-catalyzed cross-coupling is critical for introducing the pyridinyl group to the thiazole ring. A modified Suzuki–Miyaura protocol using Pd(PPh₃)₄ as the catalyst and pyridin-3-ylboronic acid as the coupling partner achieves high regioselectivity .
Representative Procedure
-
6-Bromo-1,2-benzothiazol-3-one (1.0 mmol), pyridin-3-ylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (5 mol%) are dissolved in degassed dioxane/H₂O (4:1).
-
The mixture is heated at 90°C for 12 h under argon.
-
Post-reaction purification via recrystallization (ethanol) affords the coupled product in 80–85% yield .
Acetamide Linker Installation
The acetamide bridge is introduced through nucleophilic acyl substitution. Chloroacetyl chloride reacts with the secondary amine of the thiazole-ylidene intermediate in the presence of a base .
Stepwise Process
-
The thiazole-ylidene intermediate (1.0 mmol) is dissolved in dry THF and cooled to 0°C.
-
Triethylamine (2.5 mmol) is added, followed by dropwise addition of chloroacetyl chloride (1.2 mmol).
-
The reaction is stirred at room temperature for 6 h, yielding the crude acetamide after extraction (CH₂Cl₂/H₂O).
-
Final purification via preparative HPLC (C18 column, acetonitrile/H₂O) provides the target compound in 68–72% yield .
Structural Characterization and Validation
The compound is validated using spectroscopic and chromatographic techniques:
Analytical Data
Challenges and Optimization Strategies
-
Low Coupling Yields : Protecting the benzothiazole amino group with acetyl prior to Suzuki coupling improves yields from 50% to >80% .
-
Stereochemical Control : The (2Z)-configuration of the thiazole-ylidene group is maintained using bulky bases (e.g., DBU) to prevent isomerization.
-
Solvent Effects : Replacing DMF with dioxane reduces side reactions during acetamide formation .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Hantzsch | Low cost, scalability | Requires harsh conditions | 65–70 |
| Pd-Catalyzed Coupling | High regioselectivity | Expensive catalysts | 80–85 |
| Ionic Liquid-Mediated | Eco-friendly | Moderate yields | 60–65 |
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Biological Activity
The compound 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a derivative of benzothiazole that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 305.37 g/mol. The structure features a benzothiazole core, which is known for its pharmacological significance.
Antimicrobial Activity
Recent studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown efficacy against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL, suggesting potent antimicrobial activity .
Anticancer Properties
Research has demonstrated that benzothiazole derivatives possess anticancer activity. A study highlighted that certain derivatives exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, the compound's analogs showed IC50 values in the range of 28 to 290 ng/mL against various cancer cell lines, indicating their potential as anticancer agents .
Anti-inflammatory Effects
Compounds containing the benzothiazole moiety have also been investigated for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting their utility in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study synthesized several benzothiazole derivatives and tested them against common pathogens. The results indicated that compounds with similar structures to our target compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various benzothiazole derivatives on cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results showed that specific modifications to the benzothiazole structure enhanced cytotoxicity, with some compounds achieving an IC50 below 100 ng/mL .
Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide?
- Methodological Answer : Multi-step synthesis is typically employed, starting with the preparation of the thiazole and benzothiazole moieties. Key steps include:
Acylation : Reacting substituted thiazole derivatives with activated acid chlorides (e.g., 1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl acetic acid chloride) under anhydrous conditions .
Coupling : Using coupling agents like EDCI/HOBt to conjugate the pyridinyl-thiazole fragment with the benzothiazolyl-acetamide backbone .
Optimization : Reaction conditions (temperature: 0–5°C for acylation; room temperature for coupling) and solvent selection (DMF or DCM) significantly impact yield (typically 50–70%) .
Q. How can researchers structurally characterize this compound and validate its purity?
- Methodological Answer :
- Spectral Analysis :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and Z-configuration of the imine bond .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake : Radiolabeling (³H or ¹⁴C) or fluorescence tagging to study permeability in Caco-2 cell monolayers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during scale-up synthesis?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to optimize variables (e.g., stoichiometry, solvent polarity) affecting regioselectivity .
- Byproduct Analysis : LC-MS/MS to identify impurities; adjust protecting groups (e.g., tert-butyl for pyridine) to suppress side reactions .
Q. What advanced techniques elucidate its binding mode with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinase domains) to resolve binding interactions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (AMBER/CHARMM force fields) to predict residence time and binding energy .
Q. How can metabolic stability be improved without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to enhance metabolic resistance .
- SAR Studies : Systematically replace the pyridinyl group with bioisosteres (e.g., pyrimidine) and assess logP/solubility via shake-flask assays .
Critical Analysis of Contradictory Findings
- Issue : Discrepancies in reported IC₅₀ values for EGFR inhibition (e.g., 12.3 nM vs. 28.7 nM in analogs).
- Resolution :
- Assay Variability : Standardize assay conditions (ATP concentration, incubation time) .
- Protein Source : Use recombinant human EGFR (vs. murine) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
